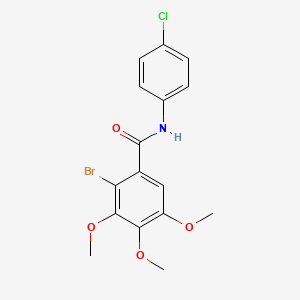![molecular formula C10H13ClN2O3S B5795899 2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B5795899.png)
2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide, also known as Clomipramine, is a tricyclic antidepressant drug that has been used for the treatment of major depressive disorder, obsessive-compulsive disorder, and panic disorder. This compound has been widely studied for its mechanism of action and physiological effects on the human body.
Mécanisme D'action
2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide works by inhibiting the reuptake of serotonin and norepinephrine in the brain, leading to an increase in the concentration of these neurotransmitters. This increase in neurotransmitter levels is thought to be responsible for the antidepressant and anxiolytic effects of 2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide.
Biochemical and Physiological Effects:
2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide has been shown to have a range of biochemical and physiological effects on the human body. It has been found to modulate the activity of various neurotransmitter systems, including serotonin, norepinephrine, and dopamine. Additionally, 2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide has been shown to affect the activity of various ion channels and receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide in laboratory experiments is its well-established mechanism of action. This makes it a useful tool for investigating the role of neurotransmitters in various psychiatric disorders. However, one limitation of using 2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide in laboratory experiments is its potential for non-specific effects on other neurotransmitter systems, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide. One area of interest is the development of more selective and specific drugs that target the serotonin and norepinephrine systems. Additionally, there is a need for further investigation into the long-term effects of 2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide on the brain and the potential for adverse effects on cognitive function. Finally, there is a need for more research on the use of 2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide in combination with other drugs for the treatment of psychiatric disorders.
Méthodes De Synthèse
The synthesis of 2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide involves several steps, including the reaction of 2-chlorobenzonitrile with dimethylamine, followed by the reaction of the resulting intermediate with methyl iodide. The final product is obtained by reacting the intermediate with sulfamic acid.
Applications De Recherche Scientifique
2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide has been extensively studied for its therapeutic potential in treating various psychiatric disorders. It has been shown to be effective in reducing symptoms of depression, anxiety, and obsessive-compulsive disorder. Additionally, 2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide has been used in scientific research to investigate the underlying mechanisms of these disorders.
Propriétés
IUPAC Name |
2-chloro-5-(dimethylsulfamoyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-12-10(14)8-6-7(4-5-9(8)11)17(15,16)13(2)3/h4-6H,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPDPKLDQCFMCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5795821.png)
![methyl 5-{[2-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenoxy]methyl}-2-furoate](/img/structure/B5795822.png)
![2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B5795827.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate](/img/structure/B5795835.png)


![4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5795854.png)

methanone](/img/structure/B5795877.png)
![N-(4-methyl-1-piperazinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5795889.png)
![4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid](/img/structure/B5795906.png)
![4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5795912.png)
![2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5795920.png)
![4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5795931.png)